molecular formula C12H13N B8396222 (But-3-en-1-yl)-indole

(But-3-en-1-yl)-indole

Cat. No. B8396222
M. Wt: 171.24 g/mol
InChI Key: BGIOFHLYYGQZRI-UHFFFAOYSA-N
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Patent
US05780496

Procedure details

Refer to 28b) using 2-(but-1-en-4-yl) indole as the starting material.
Name
28b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](C)[CH2:3][CH2:4][C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2.C=CCCC1NC2C(C=1)=CC=CC=2>>[CH2:4]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
28b
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCC=1NC2=CC=CC=C2C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCC=1NC2=CC=CC=C2C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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